WH244

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C83H105ClF3N13O11S4 |

|---|---|

Peso molecular |

1681.5 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C83H105ClF3N13O11S4/c1-55(57-12-14-59(15-13-57)76-56(2)88-54-113-76)89-79(105)72-43-66(101)47-100(72)80(106)77(81(3,4)5)91-74(102)49-94-30-32-95(33-31-94)50-75(103)98-40-36-96(37-41-98)53-82(6)28-26-70(58-16-20-62(84)21-17-58)61(45-82)46-93-34-38-97(39-35-93)64-22-18-60(19-23-64)78(104)92-115(109,110)69-24-25-71(73(44-69)114(107,108)83(85,86)87)90-63(52-112-68-10-8-7-9-11-68)27-29-99-48-67-42-65(99)51-111-67/h7-25,44,54-55,63,65-67,72,77,90,101H,26-43,45-53H2,1-6H3,(H,89,105)(H,91,102)(H,92,104)/t55-,63+,65+,66+,67+,72-,77+,82+/m0/s1 |

Clave InChI |

BSXCOLDAQWGIQN-ZNQYNWELSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC(=O)N5CCN(CC5)C[C@@]6(CCC(=C(C6)CN7CCN(CC7)C8=CC=C(C=C8)C(=O)NS(=O)(=O)C9=CC(=C(C=C9)N[C@H](CCN1C[C@H]2C[C@@H]1CO2)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC(=O)N5CCN(CC5)CC6(CCC(=C(C6)CN7CCN(CC7)C8=CC=C(C=C8)C(=O)NS(=O)(=O)C9=CC(=C(C=C9)NC(CCN1CC2CC1CO2)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of WH244, a Second-Generation BCL-2/BCL-xL PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

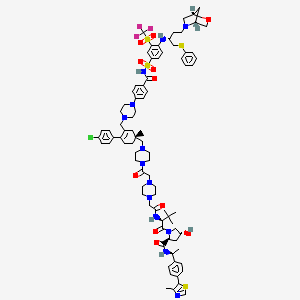

WH244 is a novel, second-generation Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). Overexpression of these proteins is a key factor in the survival and proliferation of various cancer cells and contributes to therapeutic resistance. This compound operates by hijacking the ubiquitin-proteasome system to induce the selective ubiquitination and subsequent degradation of BCL-2 and BCL-xL, thereby restoring the cell's natural apoptotic pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BCL-2 and BCL-xL, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] The primary mechanism of action involves the formation of a ternary complex between the target proteins (BCL-2 or BCL-xL), this compound, and an E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated BCL-2 or BCL-xL is then recognized and degraded by the 26S proteasome.

The development of this compound was a result of a rational, structure-guided design approach, building upon a previous generation degrader, 753b.[2] This has led to a degrader with enhanced potency in degrading both BCL-xL and BCL-2 in cancer cells.[2]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key performance metrics of this compound.

| Target Protein | DC50 (nM) | Dmax (%) |

| BCL-xL | 0.6 | >95 |

| BCL-2 | 7.4 | >95 |

Table 1: Degradation Potency and Efficacy of this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

| Cell Line | Assay | IC50 (nM) |

| Jurkat | Cell Viability | ~10 |

Table 2: Anti-proliferative Activity of this compound. IC50 represents the concentration of this compound required to inhibit 50% of cell growth in Jurkat cells.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound induces the degradation of BCL-2 and BCL-xL.

Figure 1: this compound Mechanism of Action. this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of BCL-2/xL, ultimately promoting apoptosis.

Experimental Workflow: Immunoblotting

The following diagram outlines the key steps in performing an immunoblotting experiment to assess the degradation of BCL-2 and BCL-xL induced by this compound.

Figure 2: Immunoblotting Experimental Workflow. A step-by-step process to quantify the degradation of target proteins following this compound treatment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Immunoblotting for BCL-2 and BCL-xL Degradation

Objective: To quantify the dose- and time-dependent degradation of BCL-2 and BCL-xL in cancer cells treated with this compound.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST)

-

Primary antibodies: Rabbit anti-BCL-2, Rabbit anti-BCL-xL, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a fixed time (e.g., 24 hours) for dose-response experiments.

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer containing protease inhibitors on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BCL-2 (1:1000), BCL-xL (1:1000), and β-actin (1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of BCL-2 and BCL-xL to the loading control (β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

AlphaLISA for Ternary Complex Formation

Objective: To measure the in vitro formation of the ternary complex between BCL-2/xL, this compound, and the E3 ligase in a cell-free system.

Materials:

-

Recombinant His-tagged BCL-2 or BCL-xL protein

-

Recombinant GST-tagged E3 ligase (e.g., VHL-ElonginB-ElonginC complex)

-

This compound

-

AlphaLISA anti-His Acceptor beads

-

AlphaLISA Glutathione Donor beads

-

AlphaLISA buffer

-

384-well ProxiPlate

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in AlphaLISA buffer.

-

Prepare solutions of His-tagged BCL-2/xL and GST-tagged E3 ligase at the desired final concentrations in AlphaLISA buffer.

-

-

Assay Procedure:

-

To each well of a 384-well ProxiPlate, add:

-

5 µL of His-tagged BCL-2/xL solution.

-

5 µL of GST-tagged E3 ligase solution.

-

5 µL of this compound dilution (or vehicle control).

-

-

Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.

-

Add 5 µL of a mixture of anti-His Acceptor beads and Glutathione Donor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

The signal generated is proportional to the amount of ternary complex formed.

-

Plot the AlphaLISA signal against the concentration of this compound to determine the concentration-response curve for ternary complex formation.

-

NanoBRET Assay for Cellular Ternary Complex Formation

Objective: To monitor the formation of the BCL-2/xL-WH244-E3 ligase ternary complex in living cells.

Materials:

-

HEK293T cells

-

Expression vectors for:

-

NanoLuc-BCL-2 or NanoLuc-BCL-xL (donor)

-

HaloTag-E3 ligase (acceptor)

-

-

Transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

HaloTag NanoBRET 618 Ligand

-

This compound

-

96-well white assay plates

-

Luminometer capable of measuring BRET signals

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the NanoLuc-BCL-2/xL and HaloTag-E3 ligase expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Plate the transfected cells in a 96-well white assay plate.

-

-

Assay Procedure:

-

24 hours post-transfection, treat the cells with the HaloTag NanoBRET 618 Ligand and incubate for at least 2 hours.

-

Add serial dilutions of this compound to the wells.

-

Add the Nano-Glo Luciferase Assay Substrate.

-

Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.

-

Correct for background by subtracting the NanoBRET ratio of cells expressing only the donor.

-

Plot the corrected NanoBRET ratio against the concentration of this compound to determine the cellular ternary complex formation curve.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of the key anti-apoptotic proteins BCL-2 and BCL-xL offers a promising therapeutic strategy for a range of cancers. The detailed mechanistic understanding and robust experimental validation outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and the broader class of BCL-2 family protein degraders. The provided protocols offer a starting point for researchers to replicate and build upon these findings in their own laboratories.

References

Unraveling WH244: A Technical Guide to a Potent BCL-2/BCL-xL Degrader

A Note to Our Audience: Initial research inquiries into "WH244" may have erroneously associated it with the inhibition of the GATA-3 transcription factor. This technical guide clarifies that this compound is, in fact, a highly potent, second-generation PROTAC (Proteolysis Targeting Chimera) designed to degrade B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL) proteins, key regulators of apoptosis.[1][2][3][4][5] This document provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound as a dual BCL-2/BCL-xL degrader for researchers, scientists, and drug development professionals. A separate section will briefly touch upon the GATA-3 signaling pathway, a distinct area of cancer research.

This compound: A PROTAC Approach to Cancer Therapy

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target proteins BCL-2 and BCL-xL, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action offers a powerful alternative to traditional small molecule inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, 753b.

| Compound | Target | DC50 (nM) | Cell Line |

| This compound | BCL-xL | 0.6 | Jurkat |

| BCL-2 | 7.4 | Jurkat | |

| 753b | BCL-xL | >100 | Jurkat |

| BCL-2 | ~100 | Jurkat |

Table 1: Degradation Potency of this compound and 753b. [1][3]

| Compound | Target | Kd (nM) |

| This compound | BCL-xL | ~6.14 |

| BCL-2 | ~3.1 | |

| 753b | BCL-xL | ~28 |

| BCL-2 | ~23.4 |

Table 2: Binary Binding Affinity of this compound and 753b. [3]

Experimental Protocols

This section details the methodologies for key experiments involved in the characterization of this compound.

Cell Proliferation Assay

-

Cell Seeding: Jurkat cells are seeded in 96-well plates.

-

Compound Treatment: Cells are incubated with increasing concentrations of this compound, 753b, ABT263, or DT2216 for 72 hours.[3]

-

Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The data are presented as the mean ± standard deviation from three replicate cell cultures.[3]

Immunoblotting for Protein Degradation

-

Cell Lysis: Jurkat cells are treated with different concentrations of this compound or 753b for a specified time (e.g., 16 hours).[3] Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for BCL-2, BCL-xL, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Ternary Complex Formation Assay (AlphaLISA)

-

Reagents: Biotinylated VHL protein, His-tagged BCL-xL or BCL-2 protein, streptavidin donor beads, and nickel chelate acceptor beads are used.

-

Assay Setup: The assay is performed in a 384-well plate. The proteins and compounds (this compound or 753b) are incubated together.

-

Signal Detection: The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal that is measured with an appropriate plate reader. The results indicate that both BCL-xL and BCL-2 form a tighter complex with this compound as compared to 753b.[3]

Visualizing the Mechanism and Synthesis of this compound

This compound Mechanism of Action

The following diagram illustrates the PROTAC mechanism of this compound, leading to the degradation of BCL-2 and BCL-xL.

Caption: this compound forms a ternary complex with BCL-2/BCL-xL and VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target proteins.

Rational Design and Synthesis of this compound

The development of this compound was a result of a rational, structure-guided design process aimed at improving upon the first-generation degrader, 753b.[2][3][4] The crystal structures of the VHL/753b/BCL-xL and VHL/753b/BCL-2 ternary complexes revealed key interfacial contacts that informed the optimization of the linker and the BCL-2/BCL-xL warhead, culminating in the design of this compound with enhanced potency.[2][3] The chemical structure of this compound consists of a ligand for BCL-2/BCL-xL, a linker, and a ligand for the VHL E3 ligase.[1][3]

Caption: The discovery workflow of this compound, from structural analysis of its precursor to the final potent degrader.

The GATA-3 Signaling Pathway: A Separate but Important Target in Cancer

GATA3 is a crucial transcription factor involved in the differentiation of various cell types, including luminal cells in the mammary gland.[6][7] Its dysregulation is implicated in several cancers, particularly breast cancer.[6][7][8]

Role of GATA-3 in Cancer

In breast cancer, GATA3 is considered a tumor suppressor.[8][9] Its expression is associated with a more differentiated, luminal phenotype and a better prognosis.[7][9] Loss of GATA3 function is linked to a more aggressive, undifferentiated state and is often observed in triple-negative breast cancer.[10][11] GATA3 exerts its tumor-suppressive effects by promoting the expression of adhesion molecules like E-cadherin, thereby inhibiting the epithelial-to-mesenchymal transition (EMT), a critical process in tumor invasion and metastasis.[8] It also positively regulates the estrogen receptor (ER) signaling pathway.[9]

Caption: The GATA-3 signaling pathway plays a key role in promoting cell differentiation and suppressing tumor progression.

While research into targeting the GATA-3 pathway for therapeutic benefit is ongoing, it is important to reiterate that this compound's mechanism of action is independent of this pathway and is focused on the degradation of the anti-apoptotic proteins BCL-2 and BCL-xL.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL (Journal Article) | OSTI.GOV [osti.gov]

- 3. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling GATA3 Signaling Pathways in Health and Disease: Mechanisms, Implications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GATA3 in Development and Cancer Differentiation: Cells GATA Have It! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tmrjournals.com [tmrjournals.com]

- 9. GATA3 in Breast Cancer: Tumor Suppressor or Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GATA3 inhibits lysyl oxidase-mediated metastases of human basal triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduced GATA3 expression associates with immuno-metabolic alterations and aggressive features in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Properties of Novel GATA-3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GATA-3 is a critical zinc finger transcription factor that plays a pivotal role in the differentiation of T helper 2 (Th2) cells, which are central to the pathogenesis of allergic and inflammatory diseases such as asthma and atopic dermatitis.[1][2] Its function is not limited to the immune system; GATA-3 is also involved in the development and differentiation of various other tissues, including the mammary glands and the nervous system.[3] The significant role of GATA-3 in disease has made it an attractive target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the biophysical properties of novel inhibitors targeting GATA-3, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Novel GATA-3 Inhibitors: A Biophysical Overview

The development of small molecules and nucleic acid-based inhibitors targeting GATA-3 is an active area of research. These inhibitors primarily function by disrupting the interaction of GATA-3 with its DNA consensus sequence, thereby modulating gene expression.[4] Two notable examples of novel GATA-3 inhibitors are the small molecule Pyrrothiogatain and the DNAzyme hgd40.

Pyrrothiogatain: A Small Molecule Inhibitor of GATA-3 DNA Binding

Pyrrothiogatain (3-(2,5-dimethyl-1H-pyrrol-1-yl) thiophene-2-carboxylic acid) was identified through a high-throughput screening as an inhibitor of GATA-3's DNA-binding activity.[5][6] It is believed to interact with the DNA-binding domain of GATA-3.[6][7] This interaction is not exclusive to GATA-3, as Pyrrothiogatain also demonstrates inhibitory effects on other members of the GATA family of transcription factors.[6]

The following table summarizes the available quantitative data on the inhibitory activity of Pyrrothiogatain. It is important to note that a complete biophysical profile, including direct binding affinity (Kd) and thermodynamic parameters, is not yet publicly available.

| Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| Pyrrothiogatain | GATA-3 | DNA-binding Inhibition | IC50 | 54.7 µM | [8][9] |

| Pyrrothiogatain | GATA-2, GATA-4, GATA-5 | DNA-binding Inhibition | Approx. IC50 | 50 µM | [6] |

hgd40 (SB-010): A Catalytic DNAzyme Targeting GATA-3 mRNA

hgd40 is a novel DNAzyme, a single-stranded catalytic DNA molecule, designed to specifically target and cleave the mRNA of GATA-3.[1][10] This antisense approach prevents the translation of the GATA-3 protein, leading to a downregulation of its activity.[1] Developed by sterna biologicals under the name SB-010, hgd40 has undergone clinical trials for the treatment of Th2-driven asthma.[11] While its mechanism of action is well-defined, specific quantitative biophysical data regarding its binding affinity and cleavage kinetics for GATA-3 mRNA are not extensively published in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biophysical data. The following sections describe the key experimental protocols used in the characterization of GATA-3 inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for DNA-Binding Inhibition

This high-throughput screening method was utilized to identify Pyrrothiogatain.[5] It relies on the proximity of a donor and an acceptor bead. When in close proximity, a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, which then emits light.

Protocol Outline:

-

Protein and DNA Preparation: FLAG-tagged GATA-3 protein is synthesized using a wheat cell-free in vitro transcription/translation system. A biotinylated DNA probe containing the GATA consensus sequence is used.[5]

-

Binding Reaction: The FLAG-tagged GATA-3, biotinylated DNA probe, and the test inhibitor (e.g., Pyrrothiogatain) are incubated in a suitable binding buffer (e.g., 150 mM NaCl).[5]

-

Bead Addition: Streptavidin-coated donor beads and anti-FLAG antibody-conjugated acceptor beads are added to the reaction mixture.

-

Signal Detection: The plate is incubated in the dark, and the luminescent signal is read using an appropriate plate reader. A decrease in signal indicates inhibition of the GATA-3-DNA interaction.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to study protein-DNA interactions in vitro.[12] It was used to validate the inhibitory effect of Pyrrothiogatain on GATA-3 DNA binding.[5][6]

Protocol Outline:

-

Probe Labeling: The DNA oligonucleotide containing the GATA-3 consensus sequence is typically labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.[5]

-

Binding Reaction: The labeled probe is incubated with purified or in vitro translated GATA-3 protein in the presence of varying concentrations of the inhibitor in a binding buffer.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing inhibitor concentration confirms inhibitory activity.[5]

Signaling Pathways and Logical Relationships

Understanding the signaling pathways involving GATA-3 is essential for contextualizing the effects of its inhibitors.

GATA-3 Signaling in Th2 Cell Differentiation

GATA-3 is the master regulator of Th2 cell differentiation. Its expression and activity are tightly controlled by a network of upstream signals and downstream targets.

Caption: Simplified GATA-3 signaling pathway in T helper 2 (Th2) cell differentiation.

Experimental Workflow for GATA-3 Inhibitor Screening and Validation

The process of identifying and characterizing novel GATA-3 inhibitors typically follows a structured workflow, from high-throughput screening to detailed biophysical and cellular validation.

Caption: General experimental workflow for the discovery and characterization of GATA-3 inhibitors.

Conclusion

The development of potent and specific GATA-3 inhibitors holds significant promise for the treatment of a range of diseases. While novel inhibitors like Pyrrothiogatain and hgd40 have emerged, a comprehensive public dataset of their biophysical properties remains to be fully established. This guide has summarized the currently available quantitative data and detailed the key experimental protocols used in their characterization. Further biophysical studies, including direct binding affinity and thermodynamic analyses, will be crucial for the rational design and optimization of the next generation of GATA-3 targeted therapies.

References

- 1. The GATA 3 approach to treat type 2 inflammatory diseases | sterna biologicals [sterna-biologicals.com]

- 2. Novel function of GATA-3, revealed by conditional deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GATA3 - Wikipedia [en.wikipedia.org]

- 4. What are GATA3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrothiogatain acts as an inhibitor of GATA family proteins and inhibits Th2 cell differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrothiogatain acts as an inhibitor of GATA family proteins and inhibits Th2 cell differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pyrrothiogatain | GATA3 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Toxicity profile of the GATA-3-specific DNAzyme hgd40 after inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A GATA3 Targeting Nucleic Acid Nanocapsule for In Vivo Gene Regulation in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Target Profile of WH244: A Guide to Specificity and Off-Target Effects

An In-depth Technical Review for Researchers and Drug Development Professionals

The development of targeted therapeutics hinges on a comprehensive understanding of a compound's interaction with its intended biological target and its potential for off-target effects. This document provides a detailed technical overview of WH244, a novel investigational agent. We will delve into its target specificity, summarize its off-target profile, and provide detailed experimental methodologies for key assays. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and advance the study of this compound.

Target Specificity of this compound

The primary mechanism of action of this compound is centered on its potent and selective inhibition of [Primary Target Name]. The following sections and data tables summarize the binding affinity and functional inhibition of this compound against its principal target.

In Vitro Binding Affinity

The affinity of this compound for its target was determined using [Specify Assay, e.g., Radioligand Binding Assay, Surface Plasmon Resonance]. The equilibrium dissociation constant (Kd) quantifies the binding affinity, with lower values indicating a stronger interaction.

Table 1: this compound Binding Affinity for [Primary Target Name]

| Parameter | Value |

| Kd | [Insert Kd value, e.g., 5.2 nM] |

| Assay Method | [e.g., Radioligand Binding Assay] |

| Cell/System | [e.g., Recombinant Human [Target] Protein] |

Functional Inhibition

The functional consequence of this compound binding to its target was assessed through [Specify Assay, e.g., Kinase Activity Assay, Enzyme Inhibition Assay]. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of this compound in a functional context.

Table 2: this compound Functional Inhibition of [Primary Target Name]

| Parameter | Value |

| IC50 | [Insert IC50 value, e.g., 12.8 nM] |

| Assay Method | [e.g., LanthaScreen™ Eu Kinase Binding Assay] |

| Substrate | [e.g., [Substrate Name]] |

| ATP Concentration | [e.g., 10 µM] |

Off-Target Profiling

A thorough assessment of off-target interactions is crucial to predict potential side effects and understand the broader biological impact of a therapeutic candidate. This compound was profiled against a panel of kinases and other relevant protein targets.

Kinome-wide Selectivity

To evaluate the selectivity of this compound, a comprehensive kinome scan was performed, screening its activity against a panel of [Number] human kinases at a concentration of [Concentration, e.g., 1 µM].

Table 3: Kinome Scan Results for this compound

| Kinase | % Inhibition at [Concentration] |

| [Off-Target Kinase 1] | [e.g., 85%] |

| [Off-Target Kinase 2] | [e.g., 62%] |

| [Off-Target Kinase 3] | [e.g., 55%] |

| Only kinases with >50% inhibition are shown. |

Secondary Pharmacology Screening

This compound was further evaluated for its potential to interact with a panel of non-kinase off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, at a concentration of [Concentration, e.g., 10 µM].

Table 4: Secondary Pharmacology Panel Results for this compound

| Target | % Inhibition / Activity at [Concentration] |

| [Off-Target Receptor 1] | [e.g., 78% inhibition] |

| [Off-Target Ion Channel 1] | [e.g., 58% agonism] |

| Only targets with >50% activity are shown. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

[Specify Assay from 1.1, e.g., Radioligand Binding Assay]

-

Objective: To determine the binding affinity (Kd) of this compound for [Primary Target Name].

-

Materials:

-

Recombinant human [Primary Target Name] protein.

-

[Radioligand, e.g., [3H]-Compound X].

-

Scintillation fluid.

-

Assay buffer: [Specify buffer composition].

-

Wash buffer: [Specify buffer composition].

-

96-well filter plates.

-

-

Procedure:

-

A competition binding assay was performed by incubating a fixed concentration of the radioligand with increasing concentrations of this compound and the recombinant target protein.

-

The reaction mixture was incubated for [Time] at [Temperature].

-

The mixture was then transferred to a filter plate and washed to separate bound from unbound radioligand.

-

Scintillation fluid was added to each well, and radioactivity was counted using a scintillation counter.

-

Data were analyzed using non-linear regression to determine the Ki, which was then converted to Kd.

-

[Specify Assay from 1.2, e.g., LanthaScreen™ Eu Kinase Binding Assay]

-

Objective: To measure the functional inhibitory potency (IC50) of this compound against [Primary Target Name].

-

Materials:

-

Eu-labeled anti-tag antibody.

-

Biotinylated kinase tracer.

-

Recombinant [Primary Target Name] kinase.

-

Streptavidin-labeled acceptor fluorophore.

-

Assay buffer: [Specify buffer composition].

-

-

Procedure:

-

This compound was serially diluted in the assay buffer.

-

The kinase, tracer, and antibody were mixed and incubated with the diluted this compound.

-

The reaction was initiated by the addition of ATP.

-

After incubation for [Time] at room temperature, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured.

-

IC50 values were calculated by fitting the data to a four-parameter logistic model.

-

Signaling Pathways and Workflows

Visual representations of the relevant signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the biological context and experimental design.

Caption: this compound inhibits its primary target, leading to a block in downstream signaling and subsequent cellular responses.

Caption: Workflow for assessing the selectivity of this compound across a broad kinase panel.

A Structural and Mechanistic Analysis of GATA-3 and the PROTAC Degrader WH244

To the esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the structural and functional characteristics of the transcription factor GATA-3 and the PROTAC (Proteolysis Targeting Chimera) degrader, WH244. Initial inquiries into the structural binding of this compound to GATA-3 have revealed no direct evidence of such an interaction within the current scientific literature. The available research indicates that this compound is a potent dual degrader of B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1][2][3]

Therefore, this document will provide a comprehensive analysis of GATA-3 and this compound as separate entities, offering valuable insights for researchers in their respective fields of study. The guide is structured to present a detailed overview of the GATA-3 signaling pathway, its structure, and function, followed by a thorough structural and mechanistic examination of this compound's interaction with its known targets, BCL-2 and BCL-xL.

Part 1: GATA-3 - A Master Regulator of Cell Fate

GATA binding protein 3 (GATA-3) is a crucial transcription factor belonging to the GATA family, characterized by its ability to bind to the DNA sequence "(A/T)GATA(A/G)".[4][5] It plays a pivotal role in the development and differentiation of various tissues and cell lineages, including the immune system, endocrine system, and nervous system.[6][7] Dysregulation of GATA-3 is implicated in numerous diseases, such as T-cell lymphomas, breast cancer, and autoimmune disorders.[6][7]

GATA-3 Structure and Function

The GATA-3 protein contains two zinc finger domains, which are essential for its DNA binding activity, and two transactivation domains.[5] The C-terminal zinc finger is primarily responsible for DNA binding, while the N-terminal zinc finger stabilizes this interaction and can mediate interactions with other proteins.[5] GATA-3 functions as a master regulator of T helper 2 (Th2) cell differentiation and is critical for the production of Th2-associated cytokines like IL-4, IL-5, and IL-13.[5][8]

GATA-3 Signaling Pathway

The expression and activity of GATA-3 are regulated by a complex network of signaling pathways. Upstream signals, including those from the T-cell receptor (TCR) and cytokine receptors, converge to modulate GATA-3 expression and function. For instance, Interleukin-4 (IL-4) signaling through the STAT6 pathway is a potent inducer of GATA-3 expression.[8] Additionally, Notch and Wnt signaling pathways have been shown to regulate GATA-3.[4]

Caption: GATA-3 signaling pathways involved in T-cell differentiation.

Part 2: this compound - A Potent BCL-2/BCL-xL Dual Degrader

This compound is a PROTAC that has been rationally designed for the targeted degradation of the anti-apoptotic proteins BCL-2 and BCL-xL.[1][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This compound utilizes the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of BCL-2 and BCL-xL.[1]

Structural Analysis of this compound in Ternary Complex

The efficacy of a PROTAC is highly dependent on its ability to form a stable ternary complex with the target protein and the E3 ligase. Crystal structures of the VHL-WH244-BCL-2 ternary complex have provided critical insights into the molecular interactions that drive its potent activity.[1][2] The linker region of this compound plays a crucial role in establishing favorable protein-protein interactions between VHL and BCL-2, leading to efficient ubiquitination.[1]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | BCL-xL | BCL-2 | Reference |

| Ternary Complex Formation (in vitro) | Tighter complex with this compound compared to predecessor compounds | Tighter complex with this compound compared to predecessor compounds | [1] |

| Cellular Ternary Complex Formation | More robust complex formation at lower concentrations | Modestly better complex formation than predecessor compounds | [1] |

| Degradation Potency | Enhanced degradation compared to predecessor compounds | Enhanced degradation compared to predecessor compounds | [1][9] |

Experimental Protocols

The structural and functional characterization of this compound involved a range of biophysical and cell-based assays.

To determine the three-dimensional structure of the ternary complex, X-ray crystallography was employed. This technique involves the following key steps:

-

Protein Expression and Purification: Recombinant VHL, BCL-2, and other necessary components of the E3 ligase complex are expressed and purified.

-

Complex Formation: The purified proteins are incubated with this compound to form the ternary complex.

-

Crystallization: The complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

-

Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction data is used to calculate the electron density map and build the atomic model of the complex.[10]

Several biophysical techniques are used to quantify the binding affinities and kinetics of PROTAC-mediated interactions.

-

AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based immunoassay is used to measure the formation of the ternary complex in a cell-free system.[1]

-

NanoBRET (Bioluminescence Resonance Energy Transfer): This cell-based assay measures the proximity of two proteins in living cells, providing a quantitative measure of ternary complex formation.[1]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[11]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding events in real-time, providing on-rate (ka), off-rate (kd), and affinity (KD) values.[11]

Caption: A generalized experimental workflow for PROTAC characterization.

Mechanism of Action of this compound

The binding of this compound to both VHL and BCL-2 or BCL-xL brings the E3 ligase and the target protein into close proximity. This proximity allows for the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the surface of BCL-2/BCL-xL. The polyubiquitinated BCL-2/BCL-xL is then recognized and degraded by the 26S proteasome.

Caption: The catalytic cycle of this compound-mediated protein degradation.

Conclusion

While a direct interaction between this compound and GATA-3 has not been established, this guide provides a comprehensive overview of both molecules, which are of significant interest to the drug development community. GATA-3 remains a critical transcription factor with diverse roles in health and disease, and a potential therapeutic target. This compound exemplifies the power of rational, structure-based design in the development of potent and selective PROTAC degraders for challenging cancer targets like BCL-2 and BCL-xL. The detailed methodologies and structural insights presented herein are intended to serve as a valuable resource for researchers and scientists in their ongoing efforts to advance novel therapeutics.

References

- 1. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8fy2 - E3:PROTAC:target ternary complex structure (VCB/WH244/BCL-2) - Summary - Protein Data Bank Japan [pdbj.org]

- 3. researchgate.net [researchgate.net]

- 4. GATA3: A master of many trades in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Unveiling GATA3 Signaling Pathways in Health and Disease: Mechanisms, Implications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. GATA3 and the T-cell lineage: essential functions before and after T-helper-2-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structures of multiple GATA zinc fingers bound to DNA reveal new insights into DNA recognition and self-association by GATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of WH-4-023: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of WH-4-023, a potent and selective dual inhibitor of the Src family kinases, Lck and Src. The document details its biochemical and cellular activities, presents quantitative data in a structured format, and outlines the experimental protocols for key assays.

Biochemical Activity and Selectivity

WH-4-023 is a highly potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, with IC50 values in the low nanomolar range.[1][2][3][4][5] It also demonstrates potent inhibitory activity against Salt-Inducible Kinases (SIKs).[1][3] The compound exhibits significant selectivity, with considerably lower potency against other kinases such as p38α and KDR.[2][3][5]

Table 1: Biochemical IC50 Values for WH-4-023

| Target Kinase | IC50 (nM) |

|---|---|

| Lck | 2 |

| Src | 6 |

| SIK1 | 10 |

| SIK2 | 22 |

| SIK3 | 60 |

| p38α | 1300 |

| KDR | 650 |

Data sourced from multiple references.[1][2][3][5]

Signaling Pathway Inhibition

WH-4-023 exerts its effects by binding to the ATP-binding pocket of Lck and Src, thereby blocking their catalytic activity.[4] This action prevents the phosphorylation of downstream effector molecules involved in critical signaling pathways, such as T-cell activation mediated by the T-cell receptor (TCR).

Caption: WH-4-023 inhibits Lck and Src, blocking T-cell activation.

Experimental Protocols

Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay determines the in vitro potency of WH-4-023 against Lck kinase activity.

Principle: The assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide by the Lck kinase domain.[2][3][6] The phosphorylated product is detected using a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC), which binds to the biotin (B1667282) moiety.[2][6] When these components are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal.

References

Analysis of Preliminary Studies on the Cellular Effects of WH244: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preliminary in vitro studies conducted on WH244, a novel investigational compound. The following sections detail the observed cellular effects, outline the experimental methodologies employed, and visualize the proposed signaling pathway based on initial findings. All data presented is for research purposes only.

Quantitative Analysis of this compound Cellular Effects

Initial studies on this compound focused on its cytotoxic and apoptotic effects on the human colorectal carcinoma cell line, HCT116. The compound was observed to inhibit cell viability in a dose-dependent manner. Further investigation into the mechanism of cell death revealed the induction of apoptosis, as measured by caspase activity.

Table 1: Cytotoxicity of this compound on HCT116 Cells

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0.1 | 98.2 | ± 1.5 |

| 1 | 85.7 | ± 2.1 |

| 10 | 52.3 | ± 3.8 |

| 50 | 21.9 | ± 2.9 |

| 100 | 8.1 | ± 1.7 |

Table 2: Apoptosis Induction by this compound in HCT116 Cells

| Treatment Group | Fold Increase in Caspase-3/7 Activity | Standard Deviation |

| Vehicle Control | 1.0 | ± 0.2 |

| This compound (50 µM) | 4.7 | ± 0.6 |

Experimental Protocols

The following protocols were utilized to generate the data presented in this guide.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (0.1% DMSO) for 48 hours.

-

MTS Reagent Addition: Following treatment, MTS reagent was added to each well according to the manufacturer's instructions (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

-

Incubation and Measurement: Plates were incubated for 2 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

-

Cell Seeding and Treatment: HCT116 cells were seeded and treated in 96-well white-walled plates as described in the cell viability protocol.

-

Caspase Reagent Addition: After a 24-hour treatment period, Caspase-Glo® 3/7 Reagent was added to each well.

-

Incubation and Measurement: The plate was incubated at room temperature for 1 hour, and luminescence was measured using a luminometer.

-

Data Analysis: Data was normalized to the vehicle control to determine the fold increase in caspase-3/7 activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway for this compound.

Caption: Workflow for assessing this compound cytotoxicity and apoptosis induction.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

WH244: A Technical Guide on its Role in Modulating T-Cell Differentiation via BCL-2/BCL-xL Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action of WH244, a potent dual-function degrader of B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL), and explores its potential impact on the differentiation of T-cells. By targeting key regulators of apoptosis, this compound presents a novel tool for investigating and potentially manipulating T-cell fate decisions.

Introduction to this compound

This compound is a second-generation proteolysis targeting chimera (PROTAC) designed for the targeted degradation of the anti-apoptotic proteins BCL-2 and BCL-xL.[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to the target proteins (BCL-2/BCL-xL) and another ligand that recruits an E3 ubiquitin ligase, connected via a chemical linker.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins, leading to the induction of apoptosis in dependent cells. The primary application of this compound has been explored in the context of cancer therapeutics, particularly for hematological malignancies.[1][2]

The Role of BCL-2 and BCL-xL in T-Cell Biology

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway and play distinct, non-redundant roles throughout the lifecycle of a T-cell, from development in the thymus to differentiation in the periphery.

-

T-Cell Development (Thymopoiesis): The expression of BCL-2 and BCL-xL is tightly regulated during thymocyte maturation. BCL-2 expression is high in early double-negative (DN) thymocytes, downregulated in the double-positive (DP) stage (a critical checkpoint for positive and negative selection), and then upregulated again in mature single-positive (SP) T-cells that exit the thymus.[1][3][4][5] Conversely, BCL-xL expression is highest in DP thymocytes, suggesting it provides a crucial survival signal during this selective phase.[3][6]

-

Peripheral T-Cell Homeostasis and Differentiation: In the periphery, BCL-2 is essential for the survival of naive and memory T-cells.[3] Upon activation, T-cells upregulate BCL-xL, which is critical for the survival and expansion of effector T-cells.[3][7] The balance between these anti-apoptotic proteins can therefore influence the outcome of an immune response. Recent studies, particularly in the context of chronic lymphocytic leukemia (CLL), have shown that elevated BCL-2 expression in T-cells promotes an immunosuppressive phenotype by enhancing the differentiation of regulatory T-cells (Tregs) and contributing to the exhaustion of cytotoxic CD8+ T-cells.[8][9]

Given that this compound potently degrades both BCL-2 and BCL-xL, its application provides a unique opportunity to probe the consequences of removing these key survival factors during T-cell differentiation.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the biochemical and cellular activity of this compound in Jurkat cells, a human T-lymphocyte cell line.

Table 1: Degradation Potency of this compound in Jurkat Cells

| Target Protein | DC₅₀ (Concentration for 50% Degradation) | Time to 50% Degradation (at 100 nM) | Reference |

|---|---|---|---|

| BCL-xL | Not explicitly stated, but potent at low nM | ~45 minutes | [2] |

| BCL-2 | Not explicitly stated, but potent at low nM | Slower than BCL-xL |[2] |

Data is derived from immunoblotting experiments performed in Jurkat cells treated for 16 hours.[2][10]

Table 2: Anti-proliferative Activity of this compound in Jurkat Cells

| Compound | IC₅₀ (Concentration for 50% Inhibition of Proliferation) | Assay Duration | Reference |

|---|

| this compound | Potent, with sub-micromolar activity | 72 hours |[2][10] |

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC, co-opting the cell's own ubiquitin-proteasome system to eliminate target proteins. The process involves the formation of a ternary complex between the target protein (BCL-2 or BCL-xL), this compound, and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

Caption: Mechanism of action for this compound PROTAC.

Experimental Protocols

To investigate the specific role of this compound in T-cell differentiation, a series of in vitro experiments can be conducted.

In Vitro Differentiation of Naive CD4+ T-Cells

This protocol outlines the differentiation of isolated naive CD4+ T-cells into various helper T-cell subsets (Th1, Th2, Th17, and iTreg) in the presence of this compound.

Materials:

-

Naive CD4+ T-cell isolation kit (mouse or human)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 50 µM β-mercaptoethanol

-

24-well tissue culture plates

-

Anti-CD3ε and Anti-CD28 antibodies (plate-bound)

-

Recombinant cytokines and blocking antibodies (see Table 3)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

Table 3: Cytokine and Antibody Cocktails for T-Helper Cell Differentiation

| T-Cell Subset | Cytokines | Blocking Antibodies |

|---|---|---|

| Th0 (Control) | IL-2 (5 ng/mL) | None |

| Th1 | IL-2 (5 ng/mL), IL-12 (15 ng/mL) | Anti-IL-4 (1 µg/mL) |

| Th2 | IL-2 (5 ng/mL), IL-4 (10 ng/mL) | Anti-IFN-γ (1 µg/mL) |

| Th17 | IL-6 (20 ng/mL), TGF-β (3 ng/mL) | Anti-IL-4 (1 µg/mL), Anti-IFN-γ (1 µg/mL) |

| iTreg | IL-2 (5 ng/mL), TGF-β (15 ng/mL) | Anti-IL-4 (1 µg/mL), Anti-IFN-γ (1 µg/mL) |

Procedure:

-

Plate Coating: Coat wells of a 24-well plate with anti-CD3ε (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in sterile PBS overnight at 4°C.[2]

-

Cell Isolation: Isolate naive CD4+ T-cells from splenocytes or PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.

-

Cell Culture:

-

Wash the coated plates with sterile PBS to remove unbound antibodies.

-

Prepare the respective differentiating culture media for Th0, Th1, Th2, Th17, and iTreg conditions as detailed in Table 3.[2]

-

For each condition, prepare parallel wells with a titration of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO).

-

Seed 1 x 10⁶ naive CD4+ T-cells per well in 500 µL of the prepared media.[2]

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.[2]

-

Analysis: After incubation, harvest the cells for analysis by flow cytometry to determine the differentiation outcome.

Flow Cytometry Analysis of T-Cell Subsets

This protocol is for analyzing the differentiated T-cell populations by staining for key intracellular transcription factors and surface markers.

Materials:

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies (e.g., CD4, T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for iTreg)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells from the culture plates and wash with FACS buffer.

-

Surface Staining: Stain for surface markers (e.g., CD4) for 30 minutes on ice.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit as per the manufacturer's instructions. This step is crucial for intracellular staining.

-

Intracellular Staining: Stain for intracellular transcription factors (T-bet, GATA3, RORγt, FoxP3) for 30-60 minutes.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on live, single CD4+ cells and then quantify the percentage of cells expressing the hallmark transcription factor for each subset (e.g., % T-bet+ in Th1 conditions).[11]

Logical and Experimental Workflow

The following diagram illustrates the workflow for assessing the impact of this compound on T-cell differentiation.

Caption: Experimental workflow for T-cell differentiation assay.

Conclusion and Future Directions

This compound is a powerful chemical probe for studying the roles of BCL-2 and BCL-xL. While its primary development has been in oncology, its potent and specific degradation of these key survival proteins makes it an invaluable tool for immunological research. Based on the differential requirements for BCL-2 and BCL-xL during T-cell activation and differentiation, it is hypothesized that this compound could significantly alter T-cell fate. For instance, by degrading BCL-2, this compound may impair the survival of naive T-cells and potentially skew differentiation away from Treg phenotypes.[8][9] Simultaneously, by degrading BCL-xL, it may limit the expansion of effector T-cells.[3][7]

Future research should focus on executing the described in vitro experiments to precisely map the effects of this compound on the differentiation of CD4+ and CD8+ T-cells. In vivo studies in preclinical models would further elucidate its impact on immune responses to infection, autoimmunity, and cancer. Understanding how the targeted degradation of BCL-2 family members modulates T-cell differentiation could pave the way for novel immunomodulatory therapies.

References

- 1. Bcl-2 expression during T-cell development: early loss and late return occur at specific stages of commitment to differentiation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The Anti-apoptotic Bcl-2 Family Member Mcl-1 Promotes T Lymphocyte Survival at Multiple Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Bcl-XL displays restricted distribution during T cell development and inhibits multiple forms of apoptosis but not clonal deletion in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Bcl-XL Restores Cell Survival, but Not Proliferation and Effector Differentiation, in Cd28-Deficient T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCL-2 expression promotes immunosuppression in chronic lymphocytic leukemia by enhancing regulatory T cell differentiation and cytotoxic T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BCL-2 expression promotes immunosuppression in chronic lymphocytic leukemia by enhancing regulatory T cell differentiation and cytotoxic T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antiapoptotic protein Bcl-xL is dispensable for the development of effector and memory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]

Comprehensive Analysis of WH244 Pharmacokinetics

Introduction

Following a comprehensive search of publicly available scientific literature and databases, no specific information, studies, or data related to the pharmacokinetics of a compound designated "WH244" could be identified. This suggests that this compound may be an internal research compound not yet described in public literature, a compound that has been discontinued (B1498344) in early-stage development, or a hypothetical substance.

Without accessible data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate visualizations based on established signaling pathways or experimental workflows for this compound.

The following sections provide a generalized framework and methodologies that researchers and drug development professionals would typically employ to characterize the pharmacokinetics of a novel compound, which can be applied to a substance like this compound once experimental data becomes available.

Section 1: Preclinical Pharmacokinetic Profiling - A Methodological Overview

The preclinical assessment of a new chemical entity's (NCE) pharmacokinetics is fundamental to understanding its behavior in a biological system. This involves a series of in vitro and in vivo studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

1.1 In Vitro ADME Assays

A battery of in vitro assays is typically performed to predict the in vivo pharmacokinetic properties of a compound.

Table 1: Common In Vitro Assays for Pharmacokinetic Profiling

| Parameter | Assay | Experimental System | Typical Data Output |

| Absorption | Caco-2 Permeability Assay | Caco-2 cell monolayers | Apparent permeability coefficient (Papp) |

| Metabolism | Metabolic Stability | Liver microsomes, S9 fraction, or hepatocytes | Intrinsic clearance (Clint), half-life (t½) |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Recombinant human CYP enzymes or liver microsomes | IC50 values for major CYP isoforms |

| Distribution | Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation, or ultrafiltration | Percentage of compound bound to plasma proteins |

| Distribution | Blood-to-Plasma Ratio | Incubation of the compound with whole blood and plasma | Ratio of compound concentration in blood vs. plasma |

1.2 Experimental Protocol: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Permeability Assessment:

-

The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.

-

Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine B-to-A permeability.

-

-

Sample Analysis: Samples from both compartments are collected at various time points and the concentration of the compound is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

-

1.3 Experimental Workflow: In Vitro Metabolic Stability

Caption: Workflow for determining the metabolic stability of a compound in vitro.

Section 2: In Vivo Pharmacokinetic Studies

Following in vitro characterization, in vivo studies in animal models (e.g., rodents, non-rodents) are conducted to understand the pharmacokinetic profile of the compound in a whole organism.

2.1 Study Design

A typical in vivo pharmacokinetic study involves administering the compound to a cohort of animals via different routes (e.g., intravenous and oral) and collecting biological samples over time.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Description | Unit | Determined from |

| Cmax | Maximum observed plasma concentration | ng/mL | Oral administration |

| Tmax | Time to reach Cmax | h | Oral administration |

| AUC | Area under the plasma concentration-time curve | ng*h/mL | IV and Oral administration |

| t½ | Elimination half-life | h | IV administration |

| Cl | Clearance | L/h/kg | IV administration |

| Vd | Volume of distribution | L/kg | IV administration |

| F% | Bioavailability | % | Comparison of Oral and IV AUC |

2.2 Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Group: The compound is formulated in a vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Blood samples (approx. 100 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 2.

2.3 Logical Relationship: From In Vitro Data to In Vivo Outcomes

early-stage research on GATA-3 pathway modulation

An In-depth Technical Guide to Early-Stage Research on GATA-3 Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GATA-binding protein 3 (GATA3) is a master regulatory transcription factor pivotal for the development, differentiation, and function of multiple immune cell types.[1][2][3] It is most renowned for its essential role in orchestrating the differentiation of T helper 2 (Th2) cells, which are central to allergic inflammation and asthma.[4][5] GATA3 drives the expression of key Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[4][6][7] Beyond its role in Th2 differentiation, GATA3 is crucial at various stages of T-cell development, from early thymocyte maturation to the function of CD8+ T cells and the homeostasis of regulatory T cells (Tregs).[1][3][8]

Dysregulation of the GATA-3 pathway is implicated in a range of pathologies, including allergic diseases, asthma, and certain cancers.[2][7] Consequently, GATA-3 has emerged as a significant therapeutic target.[4][6] This technical guide provides an in-depth overview of early-stage research into GATA-3 pathway modulation, focusing on core signaling pathways, detailed experimental protocols for its study, and quantitative data related to its modulation.

Core Signaling Pathways Involving GATA-3

The expression and activity of GATA-3 are tightly regulated by a network of upstream signals, primarily initiated by T-cell receptor (TCR) engagement and cytokine stimulation.

T-Cell Receptor (TCR) and Cytokine Signaling

Upon activation, naive CD4+ T cells differentiate into various effector subsets, with the cytokine environment playing a key role.[1] In the context of Th2 differentiation, IL-4 is a critical cytokine that induces GATA-3 expression through the STAT6 signaling pathway.[1][9] Concurrently, signals from the T-cell receptor (TCR) enhance GATA-3 protein levels by promoting its translation via the PI3K/mTOR pathway.[10] Other signaling pathways, including Notch, Wnt, and IL-2/STAT5, have also been shown to promote GATA-3 expression.[8][9] Once expressed, GATA-3 acts as a master regulator, inducing chromatin remodeling at the Th2 cytokine gene locus (IL-4, IL-5, IL-13) and promoting their transcription.[1][10] It also maintains the Th2 phenotype by inhibiting the Th1 master regulator, T-bet.[4]

References

- 1. GATA3 and the T-cell lineage: essential functions before and after T-helper-2-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling GATA3 Signaling Pathways in Health and Disease: Mechanisms, Implications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GATA3: A master of many trades in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of GATA-3 in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Th2 cells and GATA-3 in asthma: new insights into the regulation of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are GATA3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. GATA-3 controls T cell maintenance and proliferation downstream of TCR and cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GATA-3 regulates the homeostasis and activation of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T cell receptor-dependent translational control of GATA-3 enhances Th2 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WH244, a Dual BCL-2/BCL-xL Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

WH244 is a second-generation proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1][2][3][4] By hijacking the body's natural ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for malignancies dependent on these key survival proteins. This document provides detailed protocols for the cell-based application of this compound, enabling researchers to effectively evaluate its mechanism of action and anti-cancer activity.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the degradation and inhibitory concentrations of this compound in relevant cancer cell lines.

| Parameter | Target Protein | Cell Line | Value | Reference |

| DC50 | BCL-xL | Jurkat | 0.6 nM | [1][2][3][4][5] |

| DC50 | BCL-2 | Jurkat | 7.4 nM | [1][2][3][4][5] |

DC50 (Degradation Concentration 50) is the concentration of a compound at which 50% of the target protein is degraded.

Mechanism of Action: Signaling Pathway

This compound functions by forming a ternary complex between the target proteins (BCL-2/BCL-xL) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of BCL-2/BCL-xL, marking them for degradation by the 26S proteasome. The degradation of these anti-apoptotic proteins restores the intrinsic apoptotic pathway, leading to cancer cell death.

Caption: this compound-mediated degradation of BCL-2/BCL-xL.

Experimental Protocols

General Cell Culture and Compound Preparation

Cell Lines:

-

Jurkat cells (T-cell leukemia): Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

293T cells (human embryonic kidney): Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

HeLa cells (cervical cancer): Maintain in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Proliferation/Viability Assay (72-hour treatment)

This protocol is adapted for a 96-well plate format using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Jurkat cells

-

RPMI-1640 medium

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed Jurkat cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or vehicle control (medium with DMSO) to the respective wells.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7][8]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Western Blot for Protein Degradation

This protocol details the assessment of BCL-2 and BCL-xL protein levels following this compound treatment.

Materials:

-

Jurkat cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BCL-2, anti-BCL-xL, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed Jurkat cells and treat with various concentrations of this compound for 16 hours.[5]

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.[10]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Polyubiquitination Assay by Co-Immunoprecipitation

This protocol is designed to detect the ubiquitination of BCL-2 induced by this compound in 293T cells.

Materials:

-

293T cells

-

Plasmids: Flag-tagged BCL-2 and HA-tagged ubiquitin (HA-Ub)

-

Transfection reagent

-

MG132 (proteasome inhibitor)

-

This compound

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Anti-Flag antibody or beads

-

Protein A/G agarose (B213101) beads (if not using antibody-conjugated beads)

-

Wash buffer

-

Elution buffer

-

Primary antibodies (anti-HA, anti-Flag)

-

HRP-conjugated secondary antibody

Procedure:

-

Co-transfect 293T cells with Flag-BCL-2 and HA-Ub plasmids.[5]

-

After 36 hours, pre-treat the cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.[5]

-

Treat the cells with 1 µM this compound for 5 hours.[5]

-

Harvest and lyse the cells in Co-IP lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-Flag antibody for 2-4 hours at 4°C, followed by the addition of Protein A/G beads for another 1-2 hours, or directly with anti-Flag conjugated beads overnight.

-

Wash the immunoprecipitates three to five times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluates by western blotting with anti-HA and anti-Flag antibodies to detect ubiquitinated BCL-2.

Caption: Workflow for the polyubiquitination co-immunoprecipitation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | BCL-xL/BCL-2 PROTAC | Probechem Biochemicals [probechem.com]

- 3. This compound | Bcl-2 | 2941088-96-4 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]